2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile
Description
2-((1-Methyl-1H-imidazol-2-yl)thio)-5-nitrobenzonitrile is a nitrile-containing aromatic compound featuring a nitro group at the 5-position of the benzene ring and a 1-methyl-1H-imidazole-2-ylthio substituent at the 2-position.
Properties
Molecular Formula |
C11H8N4O2S |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C11H8N4O2S/c1-14-5-4-13-11(14)18-10-3-2-9(15(16)17)6-8(10)7-12/h2-6H,1H3 |
InChI Key |
HFJBQNPXUNCWGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 1-methyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiol group in the imidazole ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)thio)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally or functionally related compounds, emphasizing key differences in substituents, synthesis, and applications:
Key Observations:
Structural Variations: The target compound’s nitrobenzonitrile core distinguishes it from pyrimidine () or quinoline () derivatives. The nitro group’s position on the benzene ring (vs.
Synthesis and Physicochemical Properties :
- Yields vary significantly: The pyrimidine derivative (32.8%, ) is lower than the benzyl-imidazole compound (73.8%, ), likely due to steric or electronic challenges in multi-step syntheses.
- Melting points correlate with molecular complexity. The pyrimidine derivative (176–177°C, ) has a defined crystalline structure, whereas the benzyl-imidazole compound remains an oil.
The trimethoxyphenyl group in the pyrimidine derivative () enhances lipophilicity, which could improve membrane permeability compared to the nitrobenzonitrile core.
Research Implications
- Structure-Activity Relationships (SAR): Modifying the nitro group’s position or introducing heterocyclic cores (e.g., pyrimidine, quinoline) could optimize bioactivity.
- Synthetic Challenges : High-yield routes for nitrobenzonitrile derivatives require optimization of cyanide incorporation and nitro-group stability .
- Therapeutic Potential: The imidazole-thioether moiety’s prevalence in kinase inhibitors () and antibacterial agents () suggests unexplored applications for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
